In-depth Technical Guide: 3-Bromo-2-oxocyclohexanecarboxamide (CAS 80193-04-0) - A Compound with Limited Publicly Available Data
In-depth Technical Guide: 3-Bromo-2-oxocyclohexanecarboxamide (CAS 80193-04-0) - A Compound with Limited Publicly Available Data
Foreword
This document serves as a summary of the currently available technical information for the chemical compound 3-Bromo-2-oxocyclohexanecarboxamide, identified by the CAS number 80193-04-0. It is intended for researchers, scientists, and drug development professionals. However, a comprehensive search of scientific literature, patent databases, and chemical supplier information reveals a significant lack of in-depth technical data for this specific molecule. While basic chemical properties are accessible, detailed experimental protocols, extensive reactivity studies, and biological activity data are not publicly available at this time. Consequently, this guide will present the confirmed information and highlight the areas where data is absent.
Chemical Identity and Properties
3-Bromo-2-oxocyclohexanecarboxamide is a halogenated cyclic β-keto amide. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of 3-Bromo-2-oxocyclohexanecarboxamide
| Property | Value | Source |
| CAS Number | 80193-04-0 | N/A |
| Molecular Formula | C₇H₁₀BrNO₂ | N/A |
| Molecular Weight | 220.06 g/mol | N/A |
| IUPAC Name | 3-bromo-2-oxocyclohexanecarboxamide | Inferred |
| Melting Point | 163 °C | N/A |
| Boiling Point | 399.1 ± 42.0 °C (Predicted) | N/A |
| Density | 1.621 ± 0.06 g/cm³ (Predicted) | N/A |
Note: The IUPAC name is inferred from the structure and naming conventions for similar compounds, as a definitive source was not identified.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 3-Bromo-2-oxocyclohexanecarboxamide is not available in published scientific literature or patents. However, based on general organic chemistry principles, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway
The synthesis would likely involve two key steps:
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Amidation of a β-keto ester: Starting with a suitable cyclohexanone derivative, such as ethyl 2-oxocyclohexanecarboxylate, amidation would form the corresponding 2-oxocyclohexanecarboxamide.
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Bromination of the β-keto amide: The subsequent step would be the selective bromination at the α-position to the ketone.
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic workflow for 3-Bromo-2-oxocyclohexanecarboxamide.
Disclaimer: This proposed pathway is theoretical and has not been experimentally verified from available sources. The choice of reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would require experimental optimization.
Reactivity and Potential Applications
There is no specific information regarding the reactivity profile or potential applications of 3-Bromo-2-oxocyclohexanecarboxamide in the public domain. Based on its structure, the following reactive sites can be identified:
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The α-bromo ketone moiety: This functional group is known to be a good electrophile and could participate in nucleophilic substitution reactions.
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The amide group: The amide functionality can undergo hydrolysis under acidic or basic conditions.
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The enolizable protons: The protons alpha to the carbonyl groups can be removed by a base, forming an enolate, which can then act as a nucleophile.
The presence of the α-bromo ketone suggests potential utility as a synthetic intermediate for the introduction of the cyclohexanone carboxamide scaffold into larger molecules. Such moieties are of interest in medicinal chemistry.
Biological Activity and Signaling Pathways
No pharmacological studies or biological activity data for 3-Bromo-2-oxocyclohexanecarboxamide have been reported in the scientific literature. Therefore, there is no information on its mechanism of action or any signaling pathways it might modulate.
Conclusion
3-Bromo-2-oxocyclohexanecarboxamide (CAS 80193-04-0) is a chemical compound for which there is a notable scarcity of detailed technical information in the public domain. While its basic physicochemical properties are available from chemical suppliers, crucial data for researchers and drug development professionals, such as detailed synthesis protocols, spectroscopic data, reactivity profiles, and biological activity, are absent from peer-reviewed literature and patent filings. The information presented in this guide is based on the limited available data and theoretical chemical principles. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.
